synthesis of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran
synthesis of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran
An In-depth Technical Guide to the Synthesis of 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran
Executive Summary
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering unparalleled control over a compound's metabolic stability, lipophilicity, and target-binding affinity. The 1,3-dihydroisobenzofuran (phthalane) core, a motif present in various biologically active molecules, serves as a valuable starting point for novel drug design.[1] This guide details a robust and scientifically grounded synthetic pathway for a novel, highly fluorinated analogue: 1,1,3,3,5-pentafluoro-1,3-dihydroisobenzofuran. By replacing the benzylic methylene groups with geminal difluoro (-CF2-) moieties and introducing fluorine onto the aromatic ring, this compound emerges as a unique chemical building block. This document provides a comprehensive retrosynthetic analysis, detailed step-by-step experimental protocols, and a discussion of the underlying chemical principles, designed to empower researchers in the synthesis and application of this and similar fluorinated heterocycles.
Introduction: The Strategic Value of Fluorinated Isobenzofurans
The Isobenzofuran Scaffold in Modern Chemistry
The 1,3-dihydroisobenzofuran framework is a privileged heterocyclic system that has been explored for a range of applications. Its rigid, planar structure makes it an attractive scaffold for presenting functional groups in a defined three-dimensional space. Derivatives have been investigated for their biological activities and serve as key intermediates in the synthesis of more complex natural products and pharmaceutical agents.[1][2]
The Transformative Impact of Fluorine
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties. The pentafluorosulfanyl (SF5) group, for instance, is noted for being a stable, electronegative, and lipophilic alternative to a trifluoromethyl (CF3) group.[3] Similarly, the replacement of a methylene bridge (CH2) with a gem-difluoromethylene group (CF2) is a common bioisosteric substitution. This change can block metabolic oxidation at that position, modulate the acidity of adjacent protons, and alter conformational preferences through stereoelectronic effects, all of which are critical parameters in drug design.
Rationale for the Target Molecule
1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran represents a convergence of these strategic design elements. The tetrafluorinated dihydrofuran ring provides extreme metabolic stability at the 1 and 3 positions, while the fluorine atom at the 5-position modulates the electronic properties of the aromatic system. This molecule is envisioned as a novel building block, particularly as a bioisosteric replacement for benzophenone-type structures or other diaryl motifs prevalent in pharmaceuticals.[4] Its synthesis, while challenging, provides access to a new area of chemical space for drug discovery professionals.
Retrosynthetic Analysis and Synthetic Strategy
A direct synthesis for this specific pentafluoro-isobenzofuran derivative is not established in the literature. Therefore, a logical pathway must be constructed from fundamental principles and analogous transformations. The most robust strategy involves building the molecule from a commercially available, fluorinated aromatic precursor.
The core challenge lies in the construction of the gem-difluoro ether linkages. These are most reliably formed via the fluorination of corresponding carbonyl groups. This insight points to a 1,2-dicarbonyl compound, specifically an acid dichloride, as the key immediate precursor. The aromatic fluorine at the 5-position should be incorporated into the starting material to avoid harsh, late-stage fluorination reactions that could lack regioselectivity.
This logic leads to the following retrosynthetic disconnection:
Caption: Retrosynthetic analysis of the target molecule.
This analysis identifies 4-fluoro-o-xylene as a viable and commercially available starting material. The proposed forward synthesis will proceed through the oxidation of the methyl groups to carboxylic acids, conversion to the more reactive acid chlorides, and a final, decisive fluorinative cyclization step.
Proposed Synthetic Pathway and Experimental Protocols
The proposed synthesis is a three-step sequence designed for efficiency and scalability. Each step employs well-established chemical transformations, increasing the probability of success.
Caption: Proposed three-step synthetic workflow.
Step 1: Synthesis of 4-Fluorophthalic Acid
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Principle: This step involves the strong oxidation of the two benzylic methyl groups of 4-fluoro-o-xylene to carboxylic acids. Potassium permanganate (KMnO₄) is a classic, cost-effective, and powerful oxidizing agent for this transformation. The reaction is conducted in an aqueous medium under reflux.
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Experimental Protocol:
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To a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 1.5 L of water and 124 g (1.0 mol) of 4-fluoro-o-xylene.
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Heat the mixture to 95 °C with vigorous stirring.
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In a separate beaker, dissolve 348 g (2.2 mol) of potassium permanganate (KMnO₄) in 1 L of hot water.
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Add the hot KMnO₄ solution portion-wise to the reaction flask over 4-5 hours, maintaining the internal temperature between 95-100 °C. The purple color of the permanganate will disappear as it is consumed.
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After the addition is complete, continue heating and stirring for an additional 2 hours until the purple color persists.
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Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with 200 mL of hot water.
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Combine the filtrate and washings and concentrate under reduced pressure to a volume of approximately 800 mL.
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Cool the concentrated solution in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid (HCl).
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The product, 4-fluorophthalic acid, will precipitate as a white solid.
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Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 80 °C.
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Step 2: Preparation of 4-Fluorophthaloyl Chloride
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Principle: The carboxylic acid groups are converted to the more electrophilic acid chlorides using thionyl chloride (SOCl₂). This activation is crucial for the subsequent fluorination step. A catalytic amount of N,N-dimethylformamide (DMF) is used to generate the Vilsmeier reagent in situ, which accelerates the reaction.[5]
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Experimental Protocol:
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In a 500 mL flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), place 92 g (0.5 mol) of dry 4-fluorophthalic acid.
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Add 250 mL (3.4 mol) of thionyl chloride and 1 mL of DMF.
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Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours. The reaction is complete when the solid has completely dissolved and gas evolution has ceased.
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Allow the mixture to cool to room temperature.
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Distill off the excess thionyl chloride under reduced pressure.
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The resulting crude 4-fluorophthaloyl chloride can be purified by vacuum distillation or used directly in the next step.
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Step 3: Fluorinative Cyclization to 1,1,3,3,5-Pentafluoro-1,3-dihydroisobenzofuran
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Principle: This is the key transformation. Sulfur tetrafluoride (SF₄) is a potent and selective fluorinating agent capable of converting carbonyls into gem-difluorides. In this case, it will react with both acid chloride groups, leading to a cyclization event to form the stable dihydroisobenzofuran ring. This reaction is typically performed at high temperatures in a pressure vessel and often requires a catalyst like anhydrous hydrogen fluoride (HF).
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WARNING: Sulfur tetrafluoride is an extremely toxic and corrosive gas. This procedure must be performed by trained personnel in a specialized high-pressure laboratory with appropriate safety equipment and a dedicated ventilation system.
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Experimental Protocol:
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Place 110 g (0.5 mol) of 4-fluorophthaloyl chloride into a 500 mL Hastelloy or stainless-steel autoclave.
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Cool the autoclave to -78 °C (dry ice/acetone bath) and evacuate the vessel.
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Condense 130 g (1.2 mol) of sulfur tetrafluoride (SF₄) into the autoclave.
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Add a catalytic amount of anhydrous hydrogen fluoride (HF) (approx. 2-5 g).
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Seal the autoclave securely. Allow it to warm to room temperature, then place it in a heating mantle behind a blast shield.
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Heat the autoclave to 150-170 °C and maintain this temperature for 12-18 hours. The internal pressure will increase significantly.
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After the reaction period, cool the autoclave to room temperature and then further cool to 0 °C.
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Slowly and carefully vent the excess SF₄ and other gaseous byproducts through a potassium hydroxide (KOH) scrubber.
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Open the autoclave and pour the crude liquid product into a mixture of ice water and dichloromethane (DCM) to quench any remaining reactive species.
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Separate the organic layer, wash with a saturated sodium bicarbonate solution, then with brine.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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The crude product can be purified by fractional distillation under vacuum to yield pure 1,1,3,3,5-pentafluoro-1,3-dihydroisobenzofuran.
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Expected Characterization Data
The successful synthesis of the target compound must be confirmed through rigorous analytical techniques. The expected data are summarized below.
| Analysis Technique | Expected Result |
| ¹⁹F NMR | Three distinct signals are expected: a triplet corresponding to the aromatic C5-F, and two multiplets or complex signals for the two non-equivalent CF₂ groups at the C1 and C3 positions. |
| ¹H NMR | A complex multiplet pattern in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the three protons on the benzene ring. |
| ¹³C NMR | Aromatic signals showing C-F coupling. Two distinct signals in the aliphatic region (approx. 110-125 ppm) for the CF₂ carbons, both appearing as triplets due to C-F coupling. |
| Mass Spectrometry (GC-MS) | A clear molecular ion peak (M⁺) corresponding to the calculated molecular weight of C₈H₃F₅O. A characteristic fragmentation pattern would also be expected. |
| Infrared (IR) Spectroscopy | Strong C-F stretching bands (approx. 1100-1300 cm⁻¹), C-O-C ether stretching bands, and aromatic C-H and C=C stretching bands. Absence of a C=O stretch (around 1700-1800 cm⁻¹) is critical. |
Conclusion and Outlook
This guide presents a comprehensive and scientifically sound three-step pathway for the synthesis of the novel fluorinated building block, 1,1,3,3,5-pentafluoro-1,3-dihydroisobenzofuran. The proposed route leverages established, high-yielding chemical transformations, beginning with a readily available starting material. While the final fluorinative cyclization step requires specialized equipment and expertise due to the hazardous nature of sulfur tetrafluoride, it represents the most direct and effective method for achieving the desired molecular architecture. The successful synthesis of this compound will provide the research community with a valuable tool for the development of next-generation pharmaceuticals and agrochemicals, enabling the exploration of new chemical space defined by the unique properties of this highly fluorinated scaffold.
References
Please note that direct synthesis literature for the exact target molecule is unavailable; therefore, references are provided for analogous transformations and related chemical principles.
- Vertex AI Search. (2026). 4-Bromo-2,6-difluorobenzaldehyde synthesis. ChemicalBook.
- Weaver, G. W., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Royal Society of Chemistry.
- ChemicalBook. (2026). 4-Bromo-2,6-difluorobenzaldehyde | 537013-51-7.
- Chem-Impex. (n.d.). 4-Bromo-2,6-difluorobenzaldehyde.
- University of Southampton. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. ePrints Soton.
- Kobayashi, K., & Shik, K. (2007). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, 75(3).
- Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. (n.d.). Zawia University.
- Uoyama, H., Nakamura, K., & Ma, J. (2007). DERIVATIZATION OF TETRAFLUOROBENZO[c]THIOPHENE. PREPARATION OF TETRAFLUOROTHIABENZOPORPHYRIN. HETEROCYCLES, 73.
- C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. (n.d.). PMC - NIH.
- Expanding the Repertoire of Low‐Molecular‐Weight Pentafluorosulfanyl‐Substituted Scaffolds. (2022). PMC - NIH.
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